3,4-Dimethoxy-N-methylbenzamide (CAS 60028-86-6), also known as N-methylveratramide, is a secondary benzamide characterized by its electron-rich veratryl core and an N-methylated amide moiety. In industrial and advanced laboratory settings, it serves as a highly specific building block for regioselective C-H functionalization, a directed metalation group (DMG) for ortho-lithiation, and a critical certified reference material (CRM) for pharmaceutical quality control, specifically as Ivabradine Impurity 76. Its secondary amide structure strikes a precise balance between steric hindrance and directing-group capability, distinguishing its reactivity profile from both its primary (unmethylated) and tertiary (N,N-dimethylated) analogs [1].
Substituting 3,4-dimethoxy-N-methylbenzamide with its primary amide counterpart (3,4-dimethoxybenzamide) or closely related analogs fundamentally alters both chemical reactivity and analytical properties. In synthetic workflows, primary amides possess two acidic N-H protons that consume excess organometallic reagents and form insoluble polyanions, effectively shutting down directed ortho-lithiation pathways[1]. Furthermore, in transition-metal-catalyzed C-H activations, altering the electron-donating pattern (e.g., using a 1,3-benzodioxole analog) completely reverses the regioselectivity of arylation from the less hindered to the more hindered position [2]. Analytically, generic substitution is impossible in pharmaceutical quality control; quantifying Ivabradine Impurity 76 requires the exact m/z (195.22) and specific HPLC retention time of the N-methylated compound to meet strict ICH compliance standards .
In ruthenium-catalyzed C-H arylation with phenylboronic acid, the substitution pattern of the benzamide dictates the site of functionalization. 3,4-Dimethoxy-N-methylbenzamide directs arylation exclusively to the sterically less hindered C-6 position, achieving an 87% yield. In stark contrast, substituting the veratryl core with a 1,3-dioxol group (N-methylbenzo[d][1,3]dioxole-5-carboxamide) reverses the regiochemistry entirely, driving arylation to the sterically hindered C-2 position with a 77% yield[1].
| Evidence Dimension | Regiochemical position and yield of C-H arylation |
| Target Compound Data | 87% yield exclusively at the less hindered C-6 position |
| Comparator Or Baseline | 1,3-dioxol analog (77% yield at the hindered C-2 position) |
| Quantified Difference | Complete reversal of regioselectivity (C-6 vs. C-2) and a 10% higher absolute yield for the target compound. |
| Conditions | RuCl2(p-cymene)2 (3 mol%), AgSbF6 (12 mol%), THF, 110 °C, 16 h. |
Buyers synthesizing specific fluorenone or biaryl libraries must procure this exact veratryl derivative to selectively target the less hindered ortho-position.
The N-methylamide function of 3,4-dimethoxy-N-methylbenzamide serves as an effective directed metalation group (DMG). When treated with n-BuLi, it smoothly forms an ortho-lithiated intermediate that condenses with propylene oxide to yield 3-methyl-3,4-dihydroisocoumarins. If the primary amide (3,4-dimethoxybenzamide) is used as a baseline substitute, the presence of an additional acidic N-H proton leads to the formation of intractable polyanions, consuming excess equivalents of the alkyllithium reagent and drastically reducing the yield of the cyclized product [1].
| Evidence Dimension | Yield and reagent efficiency in ortho-lithiation/cyclization |
| Target Compound Data | Smooth conversion to 3-methyl-3,4-dihydroisocoumarin using standard n-BuLi stoichiometry |
| Comparator Or Baseline | 3,4-dimethoxybenzamide (primary amide) |
| Quantified Difference | The target compound prevents polyanion insolubility and limits organolithium consumption compared to the primary amide baseline. |
| Conditions | Directed ortho-lithiation with n-BuLi, followed by condensation with propylene oxide and acid-catalyzed cyclization. |
Essential for process chemists scaling up the synthesis of isocoumarin-based natural products, where reagent stoichiometry and intermediate solubility are critical.
In pharmaceutical manufacturing, 3,4-dimethoxy-N-methylbenzamide is a monitored synthesis and degradation byproduct known as Ivabradine Impurity 76. For accurate HPLC and LC-MS quantification, generic structural analogs like 3,4-dimethoxybenzamide cannot be substituted. The target compound possesses a specific mass-to-charge ratio (m/z 195.22) and lipophilicity profile that dictates its retention time, whereas the primary amide baseline (m/z 181.19) elutes differently and fails to match the API's actual impurity profile.
| Evidence Dimension | Mass-to-charge ratio (m/z) and structural match for API impurity profiling |
| Target Compound Data | Exact match for Ivabradine Impurity 76 (m/z 195.22) |
| Comparator Or Baseline | 3,4-dimethoxybenzamide (m/z 181.19) |
| Quantified Difference | A 14 Da mass difference and distinct HPLC retention behavior, preventing cross-substitution in validated assays. |
| Conditions | HPLC/LC-MS impurity profiling of Ivabradine batches according to ICH guidelines. |
Procurement of the exact N-methylated standard is legally and technically required for pharmaceutical batch release and stability testing.
The synthesis of N-methyl-N-styrylbenzamides relies on the condensation of amides with acetals. Refluxing 3,4-dimethoxy-N-methylbenzamide with phenylacetaldehyde dimethyl acetal and trifluoroacetic acid yields the corresponding E-isomer mono-styrylamide in 80% yield. Utilizing an N-unsubstituted primary amide as a baseline substitute typically results in poor selectivity, as the two available N-H sites are prone to forming bis-styrylamides or undergoing uncontrolled side reactions, significantly lowering the yield of the desired mono-adduct [1].
| Evidence Dimension | Yield and selectivity of mono-styrylamide formation |
| Target Compound Data | 80% yield of the E-isomer mono-styrylamide |
| Comparator Or Baseline | Primary amides (N-unsubstituted) |
| Quantified Difference | The target achieves high mono-alkenylation selectivity, whereas primary amides suffer from over-reaction to bis-adducts. |
| Conditions | Reflux in benzene with PhCH2CH2(OMe)2 and CF3CO2H. |
Ensures high atom economy and simplifies downstream purification when synthesizing complex styrylamide precursors.
Driven by its ability to direct ruthenium-catalyzed C-H arylation exclusively to the less hindered C-6 position, this compound is the optimal starting material for synthesizing specific regioselective fluorenones and complex biaryl frameworks [1].
As Ivabradine Impurity 76, this exact compound is required by analytical laboratories for the HPLC and LC-MS quantification of synthesis and degradation impurities in Ivabradine API batches, ensuring compliance with ICH guidelines .
Leveraging its efficacy as a directed metalation group (DMG), the compound is utilized in directed ortho-lithiation workflows to synthesize 3-methyl-3,4-dihydroisocoumarins, which are key intermediates for natural products like (+)-6-methoxymellein [2].
Due to its secondary amide structure preventing bis-adduct formation, it is the preferred substrate for acid-catalyzed condensation with acetals, yielding high-purity mono-styrylamides for advanced materials and pharmaceutical research [3].